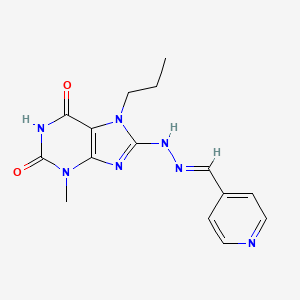

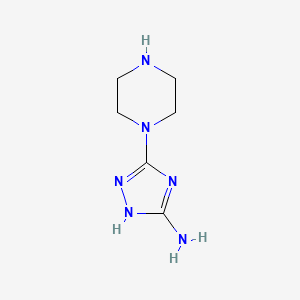

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazine derivatives are widely used in medicinal chemistry and have a broad range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

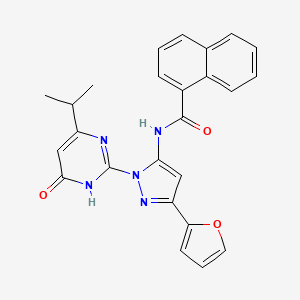

The synthesis of piperazin-1-yl substituted unfused heterobiaryls has been reported. The process involves systematic structural changes of the pyrimidine core moiety to quinazoline, pyridine, and benzene, changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .Chemical Reactions Analysis

The chemical reactions involving piperazin-1-yl substituted unfused heterobiaryls have been studied. The reactions include systematic structural changes of the pyrimidine core moiety .Scientific Research Applications

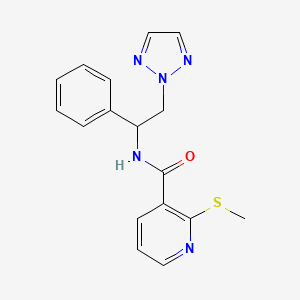

Dopamine D3 Receptor Ligands

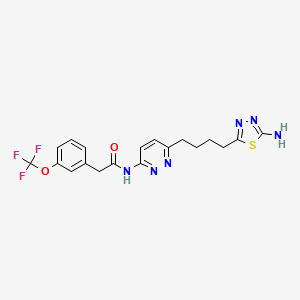

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine: and its derivatives have been investigated as selective dopamine D3 receptor ligands. Substance use disorder (SUD) remains a significant medical challenge, particularly with drugs like cocaine. The D3 dopamine receptor has emerged as a potential therapeutic target for treating cocaine use disorder. Researchers have identified functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides as potent D3 binders with moderate to high selectivity over D2 receptors. These compounds offer improved solubility compared to initial lead compounds .

Antimicrobial and Antitubercular Properties

Piperazine derivatives, including 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine , have shown promise in antimicrobial and antitubercular applications. Their chemical structure contributes to their activity against bacterial and mycobacterial pathogens. Further research explores their potential as novel agents in combating infectious diseases.

DNA Damage Response Modulation

Compounds related to 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine have been studied for their impact on DNA damage response pathways. For instance, certain derivatives increase phosphorylation of H2AX, a marker of DNA double-strand breaks, in cancer cells. This suggests a potential role in cancer therapy, particularly in combination with other DNA repair inhibitors .

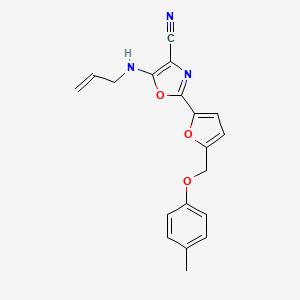

Anticancer Evaluation

Functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles, which share structural features with our compound, have been synthesized and evaluated for their anticancer properties. Oxazoles represent a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry. Researchers continue to explore their potential as novel anticancer agents .

5-HT7 Receptor Ligands

In the realm of serotonin receptor modulation, piperazin-1-yl substituted unfused heterobiaryls have been synthesized as ligands for the 5-HT7 receptors. Understanding the structural features that affect binding affinity provides valuable insights for drug development. Notably, compounds related to 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine have been part of this investigation .

Neurotransmitter Research

Finally, dopamine (5) plays a crucial role as a neurotransmitter in the central nervous system. Its impact on movement, behavioral motivations, and learning underscores the significance of compounds like 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine in neuropharmacology research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperaquine and other piperazine derivatives , have been found to interact with various targets like Plasmodium falciparum’s haem detoxification pathway and histamine H3 and sigma-1 receptors .

Mode of Action

falciparum . This mechanism is expected to be similar to that of chloroquine .

Biochemical Pathways

For instance, piperaquine disrupts the detoxification of host heme in parasites , and certain piperazine derivatives have been found to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) .

Pharmacokinetics

Piperaquine, a structurally similar compound, is known to be slowly absorbed and exhibits multiple peaks in its plasma concentration curve, suggesting enterohepatic recycling .

Result of Action

For instance, certain piperazine derivatives have been found to induce apoptosis of tumor cells at concentrations of approximately 30-100 nM .

Action Environment

It’s worth noting that many drugs’ efficacy and stability can be influenced by factors such as temperature, ph, and presence of other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-piperazin-1-yl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H3,7,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMVZCCVRIVQJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)